Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate
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Overview
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride . The reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride has been reported .Molecular Structure Analysis
Triazoles have two structural isomers: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For instance, they can be alkylated, resulting in nearly equimolar mixtures of products .Physical and Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Cascade Reactions and Recyclization
The treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums in THF at low temperature led to rapid cascade reactions, forming tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates in high yields. This process showcases the potential for synthesizing complex heterocyclic systems through anionic cascade recyclization techniques (Ivanov, 2020).
Cycloaddition Reactions
Cycloadditions of lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles have been demonstrated, resulting in the formation of novel heterocyclic compounds. These reactions showcase the utility of lithium-based reagents in facilitating cycloaddition reactions, leading to complex heterocyclic architectures (Ghose & Gilchrist, 1991).
Deprotometalation and Iodolysis
The deprotometalation of triazoles using a mixed lithium-zinc combination has been applied in the synthesis of resveratrol analogues. This method highlights the strategic use of lithium-based deprotometalation for the functionalization of heterocyclic compounds, opening pathways to novel bioactive molecules (Nagaradja et al., 2015).
Novel Zwitterionic Heterocycles
Research has explored the formation of novel zwitterionic heterocycles containing hypervalent tin in reactions with lithium diethylamide and N-lithiated azoles. This work exemplifies the innovative use of lithium reagents in the synthesis of heterocyclic compounds with unique structural and electronic properties (Wrackmeyer et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4.Li/c20-14(21)11-6-12-17-18-13(19(12)8-11)7-16-15(22)23-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,16,22)(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWQYRMIVHRCJN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CN2C1=NN=C2CNC(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15LiN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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